2-(1,3-benzothiazol-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone
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Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone is a complex organic compound that features a benzothiazole ring and a tetrahydrocarbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone typically involves multi-step organic reactions. One possible route includes:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of Tetrahydrocarbazole: This involves the reduction of carbazole using hydrogenation or other reducing agents.
Coupling Reaction: The final step involves coupling the benzothiazole derivative with the tetrahydrocarbazole derivative using a suitable linker, such as ethanone, under specific conditions like the presence of a base or catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group in the ethanone linker.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanol
- 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethane
- 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanoic acid
Uniqueness
The uniqueness of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone lies in its specific combination of functional groups and ring systems, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C21H18N2OS2 |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone |
InChI |
InChI=1S/C21H18N2OS2/c24-20(13-25-21-22-16-9-3-6-12-19(16)26-21)23-17-10-4-1-7-14(17)15-8-2-5-11-18(15)23/h1,3-4,6-7,9-10,12H,2,5,8,11,13H2 |
InChI Key |
NTLLCQZWWOJRMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CSC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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